Bicyclo[2.2.1]heptan-2-amine
Overview
Description
Bicyclo[2.2.1]heptan-2-amine, also known as 2-norbornylamine, is a bicyclic amine with the molecular formula C7H13N. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a nitrogen atom attached to the second carbon. The rigid and strained structure of this compound makes it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptan-2-amine primarily targets the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . This receptor plays a crucial role in the chemotactic response of immune cells, particularly in the migration of neutrophils to sites of inflammation .
Mode of Action
This compound acts as an antagonist of the CXCR2 receptor . It binds to the receptor and inhibits its activation, thereby preventing the downstream signaling cascade . This compound exhibits good antagonistic activity against CXCR2 (IC50 = 48 nM) and shows selectivity over CXCR1 (CXCR1 IC50 / CXCR2 IC50 = 60.4) .
Biochemical Pathways
The antagonism of CXCR2 by this compound affects the chemotactic response of immune cells, particularly neutrophils . This can influence various biochemical pathways involved in inflammation and immune response.
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[22A related compound, a bicyclo[221]heptane containing N,N′-diarylsquaramide, has been studied . This compound showed high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), rat plasma, and human plasma . In vivo pharmacokinetic studies in rats indicated that this compound has an excellent pharmacokinetic profile .
Result of Action
The antagonism of CXCR2 by this compound can potentially lead to a reduction in the chemotactic response of immune cells, particularly neutrophils . This can result in a decrease in inflammation and immune response. Antagonism of CXCR2 has been proposed as a new strategy for the treatment of metastatic cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and enzymatic content of the gastrointestinal tract can affect the stability and bioavailability of the compound
Biochemical Analysis
Biochemical Properties
Bicyclo[2.2.1]heptan-2-amine has been found to selectively bind to the sigma-2 receptor . This receptor is a protein that plays a crucial role in cellular signaling and function. The interaction between this compound and the sigma-2 receptor is believed to be responsible for the compound’s potential therapeutic effects .
Cellular Effects
In cellular studies, this compound has demonstrated significant effects on various types of cells. For instance, it has been found to exhibit good anti-cancer metastatic effects against the pancreatic cancer cell line CFPAC1 . It also showed toxicity profiles similar to those of memantine, an NMDA receptor antagonist, on two cell lines: MDCK (to mimic blood brain barrier) and N2a (a neuronal cell line) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the sigma-2 receptor. This interaction is believed to result in the activation or inhibition of certain enzymes, leading to changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dose-dependent toxicity profile above 100 μM and IC50 values above 150 μM for each cell line . This suggests that the effects of this compound may change over time, possibly due to the compound’s stability, degradation, or long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptan-2-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
Bicyclo[2.2.1]heptan-2-one+LiAlH4→this compound+LiAlO2
Another method involves the catalytic hydrogenation of bicyclo[2.2.1]hept-2-ene-2-carboxamide using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bicyclo[2.2.1]heptan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield bicyclo[2.2.1]heptane when treated with strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Bicyclo[2.2.1]heptan-2-one.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand for various biological receptors, including NMDA receptors, which are involved in neurotransmission.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane-1-amine: This compound has the amine group attached to the first carbon, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptane-2-carboxylic acid: The carboxylic acid group in this compound imparts different chemical behavior compared to the amine group in this compound.
Bicyclo[2.2.1]heptane-2-ol: The hydroxyl group in this compound leads to different reactivity and applications compared to the amine group.
The uniqueness of this compound lies in its rigid bicyclic structure and the presence of the amine group, which makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953127 | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-98-0, 7242-92-4, 31002-73-0 | |
Record name | 2-Aminonorbornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptan-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-2-Bornanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | endo-2-Aminonorbornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Exo-2-bornanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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